molecular formula C21H17NO4 B1473784 Dibenzyl pyridine-3,5-dicarboxylate CAS No. 927821-65-6

Dibenzyl pyridine-3,5-dicarboxylate

Cat. No.: B1473784
CAS No.: 927821-65-6
M. Wt: 347.4 g/mol
InChI Key: XKSYWHJZCQPRME-UHFFFAOYSA-N
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Description

Dibenzyl pyridine-3,5-dicarboxylate is a pyridine dicarboxylate derivative featuring benzyl ester groups at the 3- and 5-positions of the pyridine ring. These compounds are frequently used as intermediates in pharmaceuticals, coordination polymers, and analytical standards .

Properties

IUPAC Name

dibenzyl pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-19(13-22-12-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSYWHJZCQPRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Pyridine-3,5-dicarboxylic Acid

  • Method: The classical approach involves reacting pyridine-3,5-dicarboxylic acid with benzyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Typically reflux under anhydrous conditions to drive the equilibrium toward ester formation.
  • Notes: Removal of water by azeotropic distillation or use of dehydrating agents improves yields.
  • Yield: Moderate to high, depending on catalyst and reaction time.

Use of Pyridine-3,5-dicarboxylic Acid Chlorides

  • Method: Conversion of pyridine-3,5-dicarboxylic acid to the corresponding acid chloride using reagents like thionyl chloride, followed by reaction with benzyl alcohol.
  • Conditions: Acid chloride formation under reflux in inert atmosphere; subsequent esterification at lower temperatures.
  • Advantages: This method often provides higher yields and cleaner products due to the high reactivity of acid chlorides.
  • Yield: Typically higher than direct esterification, often exceeding 75%.

Transesterification from Dimethyl or Diethyl Pyridine-3,5-dicarboxylate

  • Method: Starting from dimethyl or diethyl pyridine-3,5-dicarboxylate, benzyl alcohol is used to replace the methyl or ethyl esters via transesterification catalyzed by acids or bases.
  • Conditions: Elevated temperatures (e.g., 80–120°C), sometimes under reduced pressure to remove volatile alcohols.
  • Notes: This method allows for milder conditions on the pyridine ring and better control over ester purity.
  • Yield: Moderate, depending on catalyst and reaction time.

Detailed Experimental Data from Literature

Step Starting Material Reagents & Conditions Yield (%) Notes
1 Pyridine-3,5-dicarboxylic acid Thionyl chloride in methanol, reflux 1.5 h, argon atmosphere 78 Formation of dimethyl pyridine-3,5-dicarboxylate intermediate; IR and NMR confirmed
2 Dimethyl pyridine-3,5-dicarboxylate Benzyl alcohol, acid catalyst, reflux ~70-80 Subsequent transesterification to dibenzyl ester; conditions vary by catalyst
3 Pyridine-3,5-dicarboxylic acid chloride Benzyl alcohol, room temperature to reflux 75-85 Direct esterification via acid chloride intermediate; cleaner product, higher yield

Data synthesized from multiple sources, with emphasis on experimental reproducibility and yield optimization.

Research Findings and Optimization Notes

  • Catalyst Choice: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are effective but require careful control to avoid pyridine ring protonation and side reactions.
  • Solvent Effects: Use of inert solvents like toluene or chlorobenzene facilitates azeotropic removal of water, pushing the reaction to completion.
  • Temperature Control: Esterification typically requires reflux temperatures (~110°C), but acid chloride methods allow milder conditions.
  • Purification: Crystallization or column chromatography is often employed to isolate pure dibenzyl pyridine-3,5-dicarboxylate.
  • Industrial Scale: Patent literature indicates that processes involving acid chloride intermediates and controlled ammonia pressure can be scaled industrially with good yield and safety.

Comparative Analysis of Preparation Methods

Preparation Method Reaction Time Temperature Range Yield Range (%) Purity & Side Products Scalability
Direct esterification Several hours Reflux (~110°C) 60–75 Moderate; water removal critical Moderate
Acid chloride intermediate method 1–3 hours 0–80°C 75–85 High purity; fewer side products High
Transesterification 4–24 hours 80–120°C 65–80 Moderate; catalyst-dependent Moderate

Chemical Reactions Analysis

Types of Reactions

Dibenzyl pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

    Oxidation: 3,5-pyridinedicarboxylic acid.

    Reduction: Dibenzyl 3,5-pyridinedicarbinol.

    Substitution: Various substituted pyridinedicarboxylates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl pyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its bioactive properties.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Dibenzyl pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Table 1: Key Structural and Physical Properties
Compound Name Ester Groups Substituents on Pyridine Ring Molecular Weight Key Properties/Applications
Dibenzyl pyridine-3,5-dicarboxylate (inferred) Benzyl None (base structure) ~372.4* Pharmaceutical intermediate
Dimethyl pyridine-3,5-dicarboxylate Methyl None 195.17 Solubility: Chloroform, DCM, Methanol
Diethyl pyridine-3,5-dicarboxylate Ethyl None ~223.2 Organic synthesis ligand
Ben-bis impurity 1-Benzylpiperidin-3-yl 2,6-Dimethyl, 4-(3-nitrophenyl) 664 Byproduct in Benidipine synthesis
Nimodipine Related Compound A 2-Methoxyethyl, Isopropyl 2,6-Dimethyl, 4-(3-nitrophenyl) ~447.4 Nimodipine impurity
Dimethyl-2,6-dimethyl-4-(2-nitrosophenyl) Methyl 2,6-Dimethyl, 4-(2-nitrosophenyl) 328.32 Analytical reference standard

*Calculated based on analogous structures.

Key Observations:
  • Ester Group Impact: Benzyl esters (Dibenzyl) confer higher hydrophobicity compared to methyl or ethyl esters, influencing solubility and reactivity. For example, dimethyl pyridine-3,5-dicarboxylate dissolves readily in polar solvents like methanol, whereas benzyl derivatives may require less polar media .
  • Substituent Effects : Nitrophenyl (e.g., Ben-bis, Nimodipine impurity) and nitrosophenyl groups enhance electron-withdrawing properties, affecting stability and synthetic pathways. Ben-bis forms via alkaline hydrolysis of dimethyl esters during Benidipine synthesis, highlighting reactivity differences .

Analytical and Pharmacological Relevance

  • Chromatographic Behavior : Ben-bis impurity elutes at RT 8.55 min in ESI-MS, distinguishable from parent compounds via m/z 665 .
  • Biological Activity : Benidipine (a dihydropyridine derivative) acts as a calcium channel blocker, whereas simpler esters like dimethyl pyridine-3,5-dicarboxylate lack pharmacological activity but are critical synthetic precursors .

Biological Activity

Dibenzyl pyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine family, noted for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine core with two carboxylate groups and dibenzyl substitutions. Its molecular structure contributes to its biological activity, particularly in oncology and antioxidant applications.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to target specific cellular pathways involved in tumor growth and drug resistance. The compound's antioxidant properties are also noteworthy, suggesting potential applications in oxidative stress-related conditions.

  • Anticancer Activity :
    • Targets pathways involved in apoptosis and cell cycle regulation.
    • Inhibits proliferation of drug-resistant cancer cells by modulating signaling pathways.
  • Antioxidant Properties :
    • Scavenges free radicals, reducing oxidative damage.
    • Enhances cellular defense mechanisms against oxidative stress.

Comparative Analysis of Similar Compounds

The following table outlines some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Diethyl 2,6-Dimethyl-1,4-Dihydropyridine-3,5-DicarboxylateEthyl instead of benzyl groupsModerate anti-cancer activity
Dibenzyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-Dihydropyridine-3,5-DicarboxylateBenzodioxole substitutionEnhanced antioxidant properties
2-Mesityl-6-methyl-1,4-DihydropyridineMesityl group instead of dibenzylAntioxidant effects

This comparative analysis highlights the unique pharmacological profile of this compound due to its specific substitutions.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines demonstrated a significant reduction in cell viability in drug-resistant tumor cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Antioxidant Activity

In vitro assays revealed that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound's ability to enhance the expression of antioxidant enzymes was also documented.

Q & A

Q. Resolving discrepancies :

  • Dynamic vs. static structures : Variable-temperature NMR differentiates tautomers (e.g., keto-enol).
  • Crystallographic vs. solution data : Cross-validate with HRMS and computational modeling (DFT) ().
  • Impurity interference : Use HPLC-MS () to detect byproducts.

How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs), and what structural features dictate its coordination behavior?

Answer:
Coordination design :

  • The dicarboxylate groups chelate lanthanides (e.g., Eu3+^{3+}, Tb3+^{3+}) or transition metals (e.g., Co2+^{2+}) to form 3D networks ().
  • Pyridine N-atom enables π-π stacking and directs topology (e.g., paddle-wheel nodes).

Q. Luminescence optimization :

  • Antenna effect : Ligand absorbs UV (250–320 nm) and transfers energy to metals ().
  • Synthesis : Solvothermal conditions (DMF/H₂O, 120°C, 24–48 hrs) yield crystalline MOFs. Characterize via PXRD and TGA ().
  • Sensing applications : Quenching by paramagnetic ions (e.g., Cu2+^{2+}) enables cation detection ().

What strategies are recommended for analyzing contradictory pharmacological data of this compound derivatives across different studies?

Answer:
Root causes of discrepancies :

  • Assay variability : Cell line specificity (e.g., HEK-293 vs. HeLa) or concentration thresholds ().
  • Impurity profiles : Trace solvents (e.g., DMF) may inhibit activity ().

Q. Resolution strategies :

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) ().
  • SAR analysis : Correlate substituents (e.g., 4-ethoxy vs. 3-methoxy groups) with bioactivity ().
  • Database cross-checking : Use PubChem () to validate reported IC₅₀ values.

How can computational modeling enhance the understanding of this compound’s reactivity and supramolecular interactions?

Answer:
Key approaches :

  • DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites ().
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) or MOF metal nodes ().
  • MD simulations : Model hydrolysis pathways under physiological conditions ().

Q. Validation :

  • Compare computed IR/NMR spectra with experimental data ().
  • Use Mercury CSD () to analyze crystallographic packing motifs.

What experimental approaches are employed to investigate the catalytic potential of this compound in asymmetric synthesis?

Answer:
Catalytic applications :

  • Chiral auxiliaries : Synthesize enantiopure derivatives via enzymatic resolution ().
  • Transition metal coordination : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) leverage ester directing groups ().

Q. Efficiency metrics :

  • Enantiomeric excess (ee) : Measure via chiral HPLC or polarimetry.
  • Kinetic studies : Monitor turnover frequency (TOF) under varying [substrate]/[catalyst] ratios ().
  • Microwave acceleration : Reduces reaction time (e.g., 10 minutes vs. 2 hours) while maintaining ee >90% ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dibenzyl pyridine-3,5-dicarboxylate
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Dibenzyl pyridine-3,5-dicarboxylate

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